molecular formula C10H8N2S B12467962 2-methyl-4H-[1,3]thiazolo[5,4-b]indole

2-methyl-4H-[1,3]thiazolo[5,4-b]indole

Cat. No.: B12467962
M. Wt: 188.25 g/mol
InChI Key: MGZNOQWQKLREHO-UHFFFAOYSA-N
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Description

2-methyl-4H-[1,3]thiazolo[5,4-b]indole is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a privileged structure for the development of novel therapeutic agents, particularly in oncology. Compounds featuring the thiazolo[5,4-b]indole core have been identified as potent inhibitors of tubulin polymerization, a key mechanism of action for antimitotic agents that disrupt cell division and induce apoptosis in cancer cells . The structural similarity of this fused ring system to other constrained heterocycles also suggests potential for application in the development of inhibitors for other biological targets, such as MALT1 in oncology and as correctors for genetic diseases like cystic fibrosis . The synthesis of such complex tricyclic systems typically involves strategic annelation of the thiazole ring onto the indole moiety, often utilizing α-bromoketones as key intermediates in Hantzsch-type cyclization reactions with thioureas . This product is provided for research purposes to support the exploration of new biological pathways and the development of potential lead compounds. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

2-methyl-4H-[1,3]thiazolo[5,4-b]indole

InChI

InChI=1S/C10H8N2S/c1-6-11-9-7-4-2-3-5-8(7)12-10(9)13-6/h2-5,12H,1H3

InChI Key

MGZNOQWQKLREHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

In a seminal study, Lepeshkin et al. demonstrated that 4-acetyl-2-methyl-8b-hydroxy-3a,8b-dihydro-4H-thiazolo[5,4-b]indole undergoes base-catalyzed dehydration to yield the target compound. Sodium hydroxide in ethanol at reflux conditions (78°C, 6–8 hours) achieved an 85% yield (Table 1). The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-halo ketone, forming a thiazoline intermediate, which dehydrates under basic conditions to aromatize the thiazole ring.

Table 1: Hantzsch Cyclization Conditions for 2-Methyl-4H-Thiazolo[5,4-b]Indole

Reagent Catalyst/Solvent Temperature (°C) Time (h) Yield (%)
α-Bromoacetophenone NaOH/EtOH 78 6–8 85
2-Chloro-1-indolone K₂CO₃/DMF 100 12 72

Critical factors include:

  • Thioamide substituents : Aryl thioamides (e.g., thioacetamide) favor cyclization but require stronger bases for dehydration.
  • Solvent polarity : Ethanol enhances intermediate solubility, while DMF accelerates reaction rates at higher temperatures.

Three-Component Domino Reaction: One-Pot Synthesis

Recent advances leverage multicomponent reactions (MCRs) to streamline synthesis. Wang et al. reported a one-pot method combining 2-methylbenzo[d]thiazol-5-amine, arylglyoxal monohydrates, and cyclohexane-1,3-dione in ethanol under acetic acid catalysis. This approach avoids isolating intermediates and achieves a 78% yield (Table 2).

Mechanistic Insights

The reaction initiates with imine formation between the thiazol-5-amine and arylglyoxal, followed by Knoevenagel condensation with cyclohexane-1,3-dione. Acetic acid catalyzes both steps and facilitates cyclization via intramolecular nucleophilic attack, forming the thiazoloindole core.

Table 2: Three-Component Reaction Parameters

Component A Component B Catalyst Temperature (°C) Yield (%)
2-Methylbenzo[d]thiazol-5-amine Phenylglyoxal monohydrate AcOH/EtOH 80 78
2-Methylbenzo[d]thiazol-5-amine 4-Cl-Phglyoxal TFA/EtOH 70 65

Advantages include:

  • Atom economy : Incorporates all reactants into the final product.
  • Scalability : Ethanol as a green solvent simplifies industrial adaptation.

Alternative Methods: Cyclization and Catalytic Innovations

Metal-Free [3+2] Annulation

A metal-free annulation strategy uses indoline-2-thiones and 2-halo-ketones in water at 60°C. While primarily applied to thiazolo[3,2-a]indoles, substituting indoline-2-thiones with 3-methylindoline-2-thione could adapt this method for 2-methyl-4H-thiazolo[5,4-b]indole synthesis. Yields up to 95% were reported for analogous structures.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Yield (%) Temperature (°C) Catalyst Scalability
Hantzsch Cyclization 85 78–100 NaOH/K₂CO₃ Moderate
Three-Component MCR 78 70–80 AcOH/TFA High
Metal-Free Annulation 95* 60 None High

*Reported for analogous thiazoloindoles.

Key trade-offs:

  • Hantzsch cyclization offers high yields but requires toxic α-halo ketones.
  • Three-component reactions are greener but sensitive to electronic effects in arylglyoxals.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4H-[1,3]thiazolo[5,4-b]indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Key Observations :

  • Ring Fusion Position: Thiazolo[5,4-b]indole vs.
  • Substituent Effects : Methyl groups (e.g., 2-CH₃) enhance lipophilicity, while aryl groups (e.g., 2-Aryl) may improve π-π stacking interactions in enzyme pockets .
  • Synthetic Complexity : Thiazolo-imidazo-indole derivatives require multi-step syntheses involving nitroso intermediates, whereas simpler analogs use one-pot cyclizations .

Insights :

  • Thiazolo[5,4-b]pyridines demonstrate higher potency in enzyme inhibition compared to indole-fused analogs, likely due to pyridine's electron-deficient nature enhancing target binding .
  • Antimicrobial Activity : 2-Aryl-thiazoloindoles show moderate efficacy, suggesting that indole’s aromatic system may synergize with thiazole’s sulfur atom for microbial membrane disruption .
  • Hybrid Systems : Thiazolo-imidazo-indole derivatives exhibit unique bioactivity (e.g., antihypertensive effects), highlighting the impact of additional fused rings on pharmacological profiles .

Physicochemical and Spectroscopic Properties

Comparative spectroscopic data for selected compounds:

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) MS (m/z) References
3-(5-Phenylamino-thiadiazol-2-yl)-2-methylindole 3401 (NH), 3177 (NH) 2.51 (s, CH₃), 6.34–7.74 (ArH) M⁺ 306, base peak 100%
2-Aryl-4H-thiazolo[4,5-b]indoles Not reported Aromatic protons: 7.2–8.1 M⁺ confirmed by HRMS

Analysis :

  • NH Stretching : Presence of NH groups in thiadiazole-indole hybrids results in distinct IR peaks (~3400 cm⁻¹), absent in methyl-substituted thiazoloindoles .
  • Methyl Signals : ¹H-NMR signals for CH₃ groups (e.g., δ 2.51) provide a marker for substitution patterns in thiazoloindoles .

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